molecular formula C7H9FN2 B8657160 5-Amino-3-ethyl-2-fluoropyridine

5-Amino-3-ethyl-2-fluoropyridine

Cat. No.: B8657160
M. Wt: 140.16 g/mol
InChI Key: KOSSPZCVIYEYQU-UHFFFAOYSA-N
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Description

5-Amino-3-ethyl-2-fluoropyridine is a versatile fluorinated heterocyclic building block of high interest in medicinal chemistry and drug discovery. The molecular scaffold, featuring an amino group and an ethyl substituent on a fluoropyridine ring, is commonly employed in the synthesis of more complex molecules. Pyridine and fluoropyridine derivatives are widely researched for their diverse biological activities, including potential antimicrobial, anti-inflammatory, and antitumor effects . The presence of multiple functional groups makes this compound a valuable intermediate for constructing molecular libraries and for structure-activity relationship (SAR) studies. Researchers utilize such aminofluoropyridines as key precursors in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds. As with all fine chemicals, proper handling procedures should be observed. This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

5-ethyl-6-fluoropyridin-3-amine

InChI

InChI=1S/C7H9FN2/c1-2-5-3-6(9)4-10-7(5)8/h3-4H,2,9H2,1H3

InChI Key

KOSSPZCVIYEYQU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)N)F

Origin of Product

United States

The Strategic Value of Fluorinated Pyridine Scaffolds in Advanced Organic Synthesis

Fluorinated pyridine (B92270) scaffolds are of paramount importance in the field of advanced organic synthesis, primarily due to the unique properties conferred by the fluorine atom. nih.govnumberanalytics.com The introduction of fluorine into a pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making these scaffolds highly sought after in medicinal chemistry and materials science. nih.govnih.gov The strong electron-withdrawing nature of fluorine can influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution reactions while deactivating it towards electrophilic attack. pharmaguideline.comyoutube.com This altered reactivity provides chemists with a powerful tool for regioselective functionalization. nih.gov

Furthermore, the incorporation of fluorine can lead to enhanced binding affinities of molecules to biological targets, a phenomenon attributed to favorable protein-ligand interactions involving the fluorine atom. ossila.com Research has shown that fluorinated pyridine derivatives exhibit a wide range of biological activities. researchgate.netresearchgate.net The development of novel synthetic methodologies to access these versatile fluorinated pyridine structures remains an active area of research. researchgate.net

The Versatility of Amino and Ethyl Substituted Pyridines As Chemical Building Blocks

The presence of both an amino group and an ethyl group on the pyridine (B92270) ring further enhances the synthetic utility of 5-Amino-3-ethyl-2-fluoropyridine, rendering it a versatile chemical building block. wisdomlib.org

Amino-substituted pyridines are crucial intermediates in organic synthesis, serving as precursors to a wide array of functionalized derivatives. nih.gov The amino group can act as a nucleophile, a directing group for further substitution, or be transformed into other functional groups such as diazonium salts, which are themselves versatile synthetic intermediates. nih.govguidechem.com The synthesis of various biologically active compounds and pharmaceuticals often relies on the strategic use of aminopyridine derivatives. nih.govresearchgate.net

Ethyl-substituted pyridines , on the other hand, contribute to the lipophilicity and steric profile of the molecule. wisdomlib.org The ethyl group can influence the compound's solubility and its interactions with biological systems. While less reactive than the amino group, the ethyl group can still participate in certain chemical transformations and its presence can be crucial for achieving the desired molecular architecture and properties. youtube.comwisdomlib.org The combination of these substituents on a pyridine core provides a platform for diverse chemical modifications.

Computational and Theoretical Investigations of 5 Amino 3 Ethyl 2 Fluoropyridine

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For substituted pyridines, these studies reveal how different functional groups influence the geometry and electronic properties of the aromatic ring. researchgate.netresearchgate.net

Geometry optimization of fluorinated pyridines at the DFT-B3LYP/6-311G** level of theory has been shown to provide reliable molecular structures. acs.org In the case of 5-Amino-3-ethyl-2-fluoropyridine, the presence of the fluorine atom, amino group, and ethyl group each imparts distinct electronic effects. The fluorine atom, being highly electronegative, withdraws electron density from the ring through an inductive effect. libretexts.org Conversely, the amino group acts as an electron-donating group through resonance, pushing electron density into the ring. libretexts.org The ethyl group is generally considered a weak electron-donating group through an inductive effect. libretexts.org

Table 1: Representative Theoretical Data for Substituted Pyridines

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyridine (B92270)DFT/B3LYP/6-311++G(d,p)-6.78-0.546.24
2-Fluoropyridine (B1216828)DFT/B3LYP/6-311g++(d,p)-7.02-0.896.13
3-AminopyridineAM1-8.51-0.298.22

Note: The data presented are illustrative and derived from studies on related pyridine derivatives. Specific values for this compound would require dedicated calculations.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Transition States

DFT calculations are a cornerstone for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces and the identification of transition states. researchgate.net This is particularly valuable for understanding the regioselectivity of reactions involving substituted pyridines. nih.gov For this compound, DFT can be used to model various transformations, such as electrophilic aromatic substitution or nucleophilic attack.

The process involves optimizing the geometries of reactants, products, and, crucially, the transition state connecting them. The energy difference between the reactants and the transition state provides the activation energy barrier, a key determinant of the reaction rate. nih.gov For example, in studying the C4-selective amination of pyridines, DFT calculations helped to rationalize the observed regioselectivity by analyzing the stability of intermediates and transition states. nih.gov

Theoretical investigations into the elimination reactions of related compounds have demonstrated the power of DFT in distinguishing between different possible mechanisms, such as a four-centered cyclic transition state versus a path involving anchimeric assistance. researchgate.net By calculating the activation energies for different potential pathways, researchers can predict the most likely course of a reaction. nih.gov

Analysis of Conformational Behavior and Energetic Landscapes

The presence of flexible substituents, such as the ethyl group in this compound, introduces the possibility of different spatial arrangements or conformations. Computational methods are essential for exploring the energetic landscape of these conformers. nih.gov

By systematically rotating the bonds of the ethyl group and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the most stable conformations (energy minima) and the energy barriers to rotation between them. nih.govmdpi.com For instance, studies on ethyl-substituted Criegee intermediates have successfully identified multiple stable conformers and rationalized their relative abundances based on interconversion processes and intramolecular interactions. nih.gov

Computational Prediction of Reactivity Profiles and Selectivity Patterns

Computational chemistry offers predictive power regarding the reactivity and selectivity of molecules. For substituted aromatic compounds, the nature and position of substituents dictate where an electrophilic or nucleophilic attack is most likely to occur. libretexts.orgunacademy.com

For this compound, the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom creates a complex reactivity profile. The amino group tends to direct incoming electrophiles to the ortho and para positions (C4 and C6), while the fluorine atom deactivates the ring towards electrophilic attack. libretexts.org Computational models can quantify these effects.

DFT-based reactivity descriptors, such as Fukui functions and local softness, can be calculated to predict the most reactive sites in the molecule for both electrophilic and nucleophilic attack. nih.govnih.gov These methods provide a more nuanced picture than simple resonance and inductive effect arguments. For example, in the development of site-selective amination of pyridines, electronic tuning of reagents was guided by computational insights to achieve the desired regioselectivity. nih.gov

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) is a powerful tool for predicting the reactive behavior of molecules, particularly in the context of noncovalent interactions and electrophilic/nucleophilic attacks. chemrxiv.orgresearchgate.net The MEP map visually represents the electrostatic potential on the electron density surface of a molecule.

Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as lone pairs on nitrogen or oxygen atoms. nih.govresearchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. nih.gov

For substituted pyridines, MEP analysis can reveal how substituents modulate the electrostatic potential around the ring nitrogen and at different carbon positions. nih.gov In a study of aminopyridines, MEP maps showed that a 2-amino group reduces the accessibility of the region near the ring nitrogen, while a 4-amino group makes the nitrogen most susceptible to protonation. nih.gov For this compound, the MEP would show a region of significant negative potential around the pyridine nitrogen, influenced by the electronic push and pull of the amino, ethyl, and fluoro substituents. This analysis is crucial for predicting sites of protonation, hydrogen bonding, and initial interaction with other reagents. rsc.orgmdpi.com

Derivatization and Advanced Functionalization of 5 Amino 3 Ethyl 2 Fluoropyridine Scaffolds

Introduction of Additional Halogen Substituents

The introduction of additional halogen atoms onto the 5-amino-3-ethyl-2-fluoropyridine ring can significantly modulate its electronic properties and metabolic stability. Direct electrophilic halogenation reactions, such as bromination, can be employed. For instance, treatment with brominating agents can lead to the regioselective introduction of a bromine atom. google.com The precise conditions, including the choice of solvent and temperature, are critical to control the regioselectivity and yield of the halogenation reaction.

A general method for the fluorination of aminopyridine compounds involves an improved Balz-Schiemann reaction, where aminopyridine compounds are first brominated and then fluorinated. google.com This two-step process can be an alternative to direct fluorination, which often requires harsh conditions and can lead to multiple side reactions. google.com

Table 1: Halogenation Reactions of Aminopyridine Scaffolds

Reaction TypeReagents and ConditionsProductReference
BrominationBrominating agent, solvent, controlled temperatureBrominated this compound google.com
Fluorination (via Balz-Schiemann)1. Bromination 2. Anhydrous hydrogen fluoride (B91410)Fluorinated this compound google.com

Functionalization at Remaining Pyridine (B92270) Ring Positions (e.g., C-4, C-6)

Functionalization at the C-4 and C-6 positions of the pyridine ring offers another avenue for structural diversification. While direct C-H activation at these positions can be challenging, modern synthetic methodologies provide pathways for their modification. Late-stage functionalization of substituted pyridines at the position alpha to the nitrogen has been achieved through a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) of the newly introduced fluoride. nih.gov This approach allows for the installation of a diverse array of functional groups, including those linked through nitrogen, oxygen, sulfur, or carbon, under mild conditions. nih.gov

The reactivity of fluoropyridines in SNAr reactions is generally higher than that of their chloro-substituted counterparts, which can facilitate the introduction of various nucleophiles. nih.gov For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is significantly faster than the corresponding reaction of 2-chloropyridine. nih.gov

Chemical Transformations of the Amino Group (e.g., Acylation, Alkylation, Cyclization)

The primary amino group at the C-5 position is a key handle for a multitude of chemical transformations, including acylation, alkylation, and cyclization reactions.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This transformation is useful for introducing a wide range of substituents and for the synthesis of amide-containing derivatives. For example, the reaction of an aminopyrazole with 2,4-dichlorophenoxylacetyl chloride leads to the formation of the corresponding amide. researchgate.net

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. google.com These reactions can introduce small alkyl groups or more complex side chains, further expanding the chemical diversity of the scaffold.

Cyclization: The amino group, in concert with an adjacent substituent, can participate in cyclization reactions to form fused heterocyclic systems. For example, 2-aminopyridines are common starting materials for the synthesis of imidazo[1,2-a]pyridines through reactions with α-halocarbonyl compounds or via multicomponent reactions. mdpi.comnih.gove3s-conferences.org Similarly, aminopyrazoles can undergo cyclization with various reagents to form pyrazolopyrimidines. nih.govnih.gov

Site-Specific Chemical Modifications and Derivatization of the Ethyl Group

The ethyl group at the C-3 position provides another site for chemical modification, although it is generally less reactive than the amino group or the pyridine ring itself. Functionalization of the ethyl group typically requires more forcing conditions or the use of specific catalytic systems.

One potential strategy involves the introduction of a functional group onto the ethyl moiety through radical-mediated processes or by employing directing group strategies to achieve site-selectivity. However, specific examples of the derivatization of the ethyl group in this compound are not extensively documented in the provided search results.

Synthesis of Complex Heterocyclic Systems Incorporating this compound as a Building Block

The this compound scaffold serves as a valuable building block for the construction of more complex heterocyclic systems, including fused, multicyclic, and bridged scaffolds.

The inherent reactivity of the 2-aminopyridine (B139424) moiety within the this compound structure makes it an ideal precursor for the synthesis of fused heterocyclic systems.

Imidazopyridines: Imidazo[1,2-a]pyridines are a prominent class of fused heterocycles that can be synthesized from 2-aminopyridines. nih.gov Common synthetic strategies include the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, and various multicomponent reactions. mdpi.come3s-conferences.org A novel NaIO4/TBHP-promoted (3 + 2) cycloaddition of propargyl alcohols and 2-aminopyridines has also been developed for the synthesis of C3-carbonylated imidazo[1,2-a]pyridines. nih.gov

Pyrazolopyrimidines: Pyrazolopyrimidines, which are structural analogs of purines, can be synthesized from aminopyrazole precursors. tsijournals.com The reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone (B45752) or arylidenemalononitriles yields pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govnih.gov These reactions highlight the utility of amino-substituted heterocycles in constructing fused bicyclic systems.

Table 2: Synthesis of Fused Heterocycles

Target HeterocycleStarting MaterialKey Reaction TypeReference
Imidazo[1,2-a]pyridines2-AminopyridinesCycloaddition, Condensation mdpi.come3s-conferences.orgnih.gov
Pyrazolo[1,5-a]pyrimidines5-Aminopyrazole-4-carboxamidesCondensation nih.govnih.gov

The functional handles on the this compound ring system allow for its incorporation into more elaborate multicyclic and bridged architectures. For instance, the amino group can be used as a nucleophile in reactions to form larger ring systems or to connect the pyridine scaffold to other cyclic moieties. The synthesis of tetracyclic imidazo[4,5-b]pyridine derivatives has been reported, demonstrating the potential for building complex polycyclic structures from simpler aminopyridine precursors. irb.hr While specific examples directly utilizing this compound in the synthesis of bridged scaffolds were not found in the provided search results, the principles of using bifunctional building blocks to construct such systems are well-established in organic synthesis.

Spectroscopic and Advanced Analytical Characterization of 5 Amino 3 Ethyl 2 Fluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms within the molecule.

The ¹H NMR spectrum of 5-Amino-3-ethyl-2-fluoropyridine is expected to show distinct signals corresponding to the aromatic protons, the amino group protons, and the protons of the ethyl substituent. The electron-donating amino group and the electron-withdrawing fluorine atom significantly influence the chemical shifts of the aromatic protons.

Aromatic Protons: The pyridine (B92270) ring has two protons, at the C4 and C6 positions. The proton at C6 (H-6) would likely appear as a doublet due to coupling with the fluorine atom. The proton at C4 (H-4) would appear as a singlet or a very finely split multiplet. Based on data from related aminofluoropyridines, the aromatic protons are expected in the range of δ 6.5-8.0 ppm.

Amino Protons (-NH₂): The amino group protons typically appear as a broad singlet. Their chemical shift is variable and depends on the solvent, concentration, and temperature, but can be expected in the δ 3.5-5.5 ppm range. This signal disappears upon D₂O exchange, a common method for its identification. nih.gov

Ethyl Group Protons (-CH₂CH₃): The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern due to spin-spin coupling. The methylene protons, being closer to the aromatic ring, will be more deshielded (expected around δ 2.5-2.8 ppm) than the methyl protons (expected around δ 1.2-1.4 ppm).

¹H NMR Data for Related Pyridine Derivatives

CompoundProton PositionChemical Shift (δ, ppm)Solvent
2-Fluoropyridine (B1216828)H-68.230CDCl₃
2-FluoropyridineH-47.784CDCl₃
2-FluoropyridineH-57.182CDCl₃
2-FluoropyridineH-36.934CDCl₃
5-Ethyl-2-methylpyridineEthyl (-CH₂)~2.6Not Specified
5-Ethyl-2-methylpyridineEthyl (-CH₃)~1.2Not Specified

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: five for the pyridine ring carbons and two for the ethyl group carbons. The carbon attached to the fluorine atom (C-2) will exhibit a large coupling constant (¹JCF), resulting in a characteristic doublet.

Pyridine Ring Carbons: The chemical shifts will be heavily influenced by the substituents. C-2, directly bonded to fluorine, will be significantly downfield and split into a doublet. C-3 (bearing the ethyl group), C-5 (bearing the amino group), and C-6 will also show distinct shifts reflecting the electronic effects of their substituents and their position relative to the nitrogen atom.

Ethyl Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons will appear in the aliphatic region of the spectrum, typically below δ 30 ppm.

¹³C NMR Data for a Related Pyridine Derivative

CompoundCarbon PositionChemical Shift (δ, ppm)Solvent
5-Amino-2-chloropyridineC-2142.1DMSO-d₆
5-Amino-2-chloropyridineC-3124.9DMSO-d₆
5-Amino-2-chloropyridineC-4135.8DMSO-d₆
5-Amino-2-chloropyridineC-5139.3DMSO-d₆
5-Amino-2-chloropyridineC-6145.2DMSO-d₆

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms. For this compound, a single signal is expected. The chemical shift provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (e.g., H-6) can be observed, providing crucial connectivity information. The chemical shift can be sensitive to solvent polarity. For instance, studies on other fluorinated pyridines have shown significant chemical shift dispersions in different solvents. youtube.com

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, it would definitively link the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to assign each protonated carbon by correlating the ¹H signals of the ethyl and aromatic protons to their corresponding ¹³C signals.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula.

For this compound (C₇H₉FN₂), the expected exact mass is 140.0750 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 140.

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses:

Loss of an ethyl radical (-•CH₂CH₃): A significant fragment at m/z 111, resulting from the cleavage of the C-C bond between the ring and the ethyl group. This is often a favorable fragmentation pathway for alkyl-substituted aromatic rings. libretexts.org

Loss of a methyl radical (-•CH₃): A fragment at m/z 125, resulting from benzylic cleavage within the ethyl group. libretexts.org

Loss of HCN: A common fragmentation pathway for pyridine rings, which could lead to a fragment at m/z 113.

The fragmentation of related aminopyridines often involves cleavages characteristic of the specific functional groups present. nih.govyoutube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.comyoutube.com Specific functional groups have characteristic absorption or scattering frequencies, making these methods excellent for functional group identification.

N-H Vibrations: The amino group will show characteristic stretching vibrations in the IR spectrum, typically as two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). nih.gov An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the pyridine ring are complex and appear in the 1400-1620 cm⁻¹ region. bas.bg

C-F Vibration: The C-F stretching vibration is typically strong in the IR spectrum and occurs in the 1000-1300 cm⁻¹ range. Its exact position can provide information about the electronic environment.

C-N Vibration: The C-N stretching of the amino group attached to the aromatic ring is expected around 1250-1380 cm⁻¹. nih.gov

Typical IR/Raman Frequencies for Functional Groups in Related Pyridine Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)TechniqueReference Compound Type
N-H Asymmetric Stretch3550 - 3560IR/Raman2-Amino-chloropyridines nih.gov
N-H Symmetric Stretch3450 - 3455IR/Raman2-Amino-chloropyridines nih.gov
Aromatic C-H Stretch3000 - 3100IR/RamanGeneral Pyridines
Aliphatic C-H Stretch2850 - 2980IR/RamanGeneral Alkyl Groups
-NH₂ Scissoring1620 - 1640IR/Raman2-Amino-chloropyridines nih.gov
Pyridine Ring Stretch (8a)~1619IR2-Amino-3,5-dibromopyridine bas.bg
Pyridine Ring Stretch (8b)~1587IR2-Amino-3,5-dibromopyridine bas.bg
C-N Stretch1266 - 1382IR/RamanAromatic Amines nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing valuable information about the molecule's electronic structure and extent of conjugation. For aromatic systems like pyridine derivatives, characteristic absorption bands arise from π→π* and n→π* transitions.

The substitution pattern on the pyridine ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The amino (-NH2), ethyl (-CH2CH3), and fluoro (-F) groups on the this compound ring are all expected to modulate the electronic properties of the core pyridine structure. The amino group, a strong electron-donating group, typically causes a bathochromic (red) shift in the λmax of the π→π* transitions due to the extension of the conjugated system. Conversely, the fluorine atom, being highly electronegative, can have a more complex influence.

The analysis of this compound would involve dissolving the compound in a suitable transparent solvent (e.g., ethanol (B145695), acetonitrile) and recording its absorption spectrum. The resulting data would be compared to that of related pyridine derivatives to understand the electronic contributions of its specific substituents.

Table 1: Illustrative UV-Vis Absorption Data for Related Pyridine and Benzofurazan (B1196253) Derivatives

Compound Nameλmax (nm)Transition Type (if assigned)Reference
4-(N,N-dimethylamino)pyridine (DMAPy)256n→π researchgate.net
4-(N,N-dimethylamino)pyridine (DMAPy)227π→π researchgate.net
NBD-Cl (4-Chloro-7-nitrobenzofurazan)262, 337Not Assigned researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding a molecule's properties and behavior in the solid state.

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal confirmation of its molecular structure. The analysis would reveal the planarity of the pyridine ring, the conformation of the ethyl group, and the specific arrangement of the substituents. Furthermore, it would elucidate the crystal packing, showing how individual molecules interact with each other in the crystal lattice. These interactions, particularly hydrogen bonds involving the amino group and the pyridine nitrogen, are vital in dictating the material's bulk properties.

While a crystal structure for this compound has not been reported, numerous studies on related aminopyridine derivatives demonstrate the power of this technique. researchgate.netresearchgate.netcrystallography.netnih.govnih.gov For example, the crystal structure of 4-aminopyridine (B3432731) was redetermined at 150 K, providing precise geometric data. crystallography.net Similarly, studies on various arylamine-containing 2,2′-bipyridine derivatives have utilized single-crystal X-ray diffraction to understand their molecular structures and the effect of substituents on crystal packing. researchgate.net A study of 2-cyanoguanidinophenytoin and its Mannich base derivative also highlights the use of X-ray crystallography to determine their monoclinic crystal systems and the stabilizing inter- and intramolecular hydrogen bond contacts. nih.gov

Table 2: Example Crystallographic Data for a Related Aminopyridine Derivative

Compoundpara-aminopyridine (4-aminopyridine)
Formula C5H6N2
Crystal System Orthorhombic
Space Group P 21 21 21
Unit Cell Dimensions
a (Å)5.5138
b (Å)7.1866
c (Å)12.0459
Volume (ų)477.32
Temperature (K)150
Reference crystallography.net

Chromatographic Methods for Purity Assessment, Reaction Monitoring, and Isolation (e.g., HPLC, GC, TLC)

Chromatography encompasses a suite of powerful techniques for separating, identifying, and purifying the components of a mixture. For the synthesis and analysis of this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are indispensable tools.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of non-volatile and thermally sensitive compounds. For pyridine derivatives, reversed-phase HPLC is commonly employed, often using core-shell columns that provide high efficiency and unique selectivity. helixchrom.com A typical mobile phase might consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The choice of acidic additives (e.g., formic acid, sulfuric acid) can significantly affect the retention of basic compounds like aminopyridines. helixchrom.com HPLC methods allow for the separation of pyridine and its isomers, making it an ideal technique for quantifying the purity of this compound and separating it from any isomers or impurities. helixchrom.com

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. cdc.gov Given its structure, this compound could potentially be analyzed by GC, likely using a capillary column for high resolution. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with the latter providing structural information for peak identification. cdc.gov GC is particularly useful for monitoring the progress of a reaction by analyzing small aliquots of the reaction mixture over time.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for qualitatively monitoring reactions, identifying compounds, and determining appropriate solvent systems for column chromatography purification. wikipedia.org A TLC plate, typically coated with silica (B1680970) gel, serves as the stationary phase. chemguide.co.uk The sample is spotted on the plate, which is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For aminopyridines, the spots can often be visualized under UV light or by staining with a suitable reagent, such as ninhydrin (B49086) for primary amines or other specialized chromogenic agents. chemguide.co.uknih.gov The retention factor (Rf value) is a key parameter for identification.

Table 3: General Parameters for Chromatographic Analysis of Pyridine Derivatives

TechniqueStationary PhaseMobile Phase ExampleDetectionApplicationReferences
HPLC C18 or Mixed-Mode Core-ShellAcetonitrile/Water with Acidic ModifierUV, MSPurity Analysis, Isomer Separation helixchrom.comhelixchrom.comsigmaaldrich.com
GC Capillary Column (e.g., DB-5)Helium (Carrier Gas)FID, MSReaction Monitoring, Purity of Volatiles cdc.govnih.gov
TLC Silica Gel or AluminaHexane/Ethyl Acetate MixturesUV Light, Staining ReagentsReaction Monitoring, Purity Check wikipedia.orgchemguide.co.ukmdpi.com

Structure Reactivity and Structure Selectivity Relationships of 5 Amino 3 Ethyl 2 Fluoropyridine Analogs

Influence of Substituent Position and Electronic Effects on Chemical Transformations

The reactivity of the 5-Amino-3-ethyl-2-fluoropyridine ring is significantly governed by the electronic properties and positions of its substituents: the amino, ethyl, and fluoro groups. The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the pyridine (B92270) ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution (SNAr). The fluorine atom can act as a leaving group in SNAr reactions, a common transformation for 2-halopyridines.

The amino group at the C5 position, conversely, is a powerful electron-donating group through resonance (+M effect), which increases the electron density at the ortho (C4 and C6) positions. This activating effect can facilitate electrophilic substitution at these positions, provided a sufficiently reactive electrophile is used to overcome the deactivating effect of the fluorine and the pyridine nitrogen. The amino group's primary amine functionality is also a key site for reactions such as diazotization, acylation, and alkylation.

The ethyl group at the C3 position has a mild electron-donating inductive effect (+I), which slightly enhances the electron density of the ring. Its steric bulk can also influence the regioselectivity of reactions by hindering access to the adjacent C2 and C4 positions. The interplay of these electronic effects creates a complex reactivity pattern. For instance, the propensity for SNAr at the C2 position is modulated by the electron-donating nature of the amino and ethyl groups.

Table 1: Predicted Influence of Substituents on the Reactivity of the Pyridine Ring

SubstituentPositionElectronic EffectInfluence on Reactivity
FluoroC2Strong -IActivates the ring for Nucleophilic Aromatic Substitution (SNAr) at C2; Deactivates for Electrophilic Aromatic Substitution.
AminoC5Strong +M, -IActivates the ring for Electrophilic Aromatic Substitution at C4 and C6; Can undergo reactions typical of primary amines.
EthylC3Weak +IMildly activates the ring; Provides steric hindrance at positions C2 and C4.

Stereochemical Aspects in Reactions Involving the Ethyl and Amino Groups

While the parent this compound is achiral, the introduction of a chiral center, for instance through reactions involving the ethyl or amino groups, brings stereochemical considerations to the forefront. If the ethyl group were to be functionalized at its alpha-carbon, a stereocenter would be created, leading to the possibility of diastereomeric products depending on the reaction conditions and reagents used.

Reactions involving the amino group can also proceed with stereoselectivity if a chiral reagent or catalyst is employed. For example, the formation of an amide bond with a chiral carboxylic acid would result in diastereomers. The stereochemical outcome of such reactions would be influenced by the steric environment around the amino group, which is dictated by the adjacent ethyl group and the more distant fluoro group. The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure derivatives, which is often a requirement for biologically active molecules.

Modulation of Reactivity and Selectivity through Varied Fluorine Substitution Patterns

Varying the position and number of fluorine substituents on the pyridine ring can dramatically alter the molecule's reactivity and selectivity. Moving the fluorine atom from the C2 to other positions, such as C4 or C6, would significantly change the sites most susceptible to SNAr. A fluorine atom at C4, for example, would be activated by the pyridine nitrogen, while a fluorine at C6 would be influenced by the adjacent C5-amino group's electron-donating effect.

The introduction of additional fluorine atoms would further decrease the ring's electron density, enhancing its susceptibility to nucleophilic attack while making electrophilic substitution even more challenging. The regioselectivity of SNAr on polyfluorinated pyridines is determined by a combination of the position of the fluorine atoms relative to the ring nitrogen and the other substituents.

Table 2: Predicted Reactivity Based on Fluorine Substitution Patterns

CompoundPosition of FluorineExpected Primary Reaction PathwayRegioselectivity
This compoundC2SNArNucleophilic attack at C2
5-Amino-3-ethyl-4-fluoropyridineC4SNArNucleophilic attack at C4
5-Amino-3-ethyl-6-fluoropyridineC6SNArNucleophilic attack at C6
5-Amino-3-ethyl-2,6-difluoropyridineC2, C6SNArSelective substitution at C2 or C6 depending on conditions

Impact of Molecular Architecture on Reaction Yields and Purity Profiles

The presence of multiple functional groups (amino, fluoro, and the pyridine nitrogen) can lead to competing side reactions, which can lower the yield of the desired product and complicate purification. For example, in an attempted SNAr at the C2 position, the amino group could potentially act as an intramolecular nucleophile under certain conditions, leading to cyclization byproducts. The development of optimized reaction conditions, including the choice of solvent, temperature, and catalyst, is therefore critical to maximize the yield and purity of the target molecule. The purification of these fluorinated amino-pyridines often relies on chromatographic techniques to separate the desired isomer from byproducts and unreacted starting materials.

Historical Context and Future Directions in Fluorinated Aminopyridine Chemistry

Evolution of Synthetic Strategies for Pyridine (B92270) and Fluoropyridine Derivatives

The journey of pyridine synthesis has evolved significantly from its initial discovery. Historically, the production of pyridines relied heavily on isolation from coal tar, a complex mixture containing various pyridine bases in low concentrations. dissertationtopic.net By the mid-20th century, the growing demand for specific pyridine derivatives, such as α-picoline, spurred the development of synthetic manufacturing processes, which now account for over 95% of all pyridines produced. dissertationtopic.net

Early synthetic breakthroughs include William Ramsay's 1876 synthesis of pyridine from acetylene (B1199291) and hydrogen cyanide, marking the first synthesis of a heteroaromatic compound. researchgate.net This was soon followed by the Hantzsch pyridine synthesis in 1881, a method that typically involves a condensation reaction between a β-keto acid, an aldehyde, and ammonia (B1221849) or its salt to produce a dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative. researchgate.netrsc.org In 1924, Aleksei Chichibabin developed a more cost-effective synthesis using inexpensive reagents, a method that remains relevant in industrial production today. researchgate.net

The introduction of a fluorine atom into the pyridine ring presented new synthetic challenges and opportunities. The unique electronic properties of fluorine can significantly influence the reactivity and biological activity of the parent molecule. Early methods for producing fluoropyridines often involved harsh conditions. However, the development of transition-metal-catalyzed reactions and C-H functionalization strategies has provided more direct and modular approaches. chemicalbook.comnih.gov These modern techniques allow for the controlled, stepwise installation of substituents onto the aromatic core, offering a more efficient pathway to polysubstituted pyridines. chemicalbook.com For instance, C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr) has emerged as a powerful sequence for the late-stage functionalization of complex pyridine-containing molecules. nih.gov

Table 1: Key Milestones in Pyridine and Fluoropyridine Synthesis

YearDiscovery/MethodDescription
1876First Synthesis of PyridineWilliam Ramsay synthesized pyridine from acetylene and hydrogen cyanide. researchgate.net
1881Hantzsch Pyridine SynthesisArthur Rudolf Hantzsch developed a method involving the condensation of a β-keto acid, an aldehyde, and ammonia. researchgate.netrsc.org
1924Chichibabin Pyridine SynthesisAleksei Chichibabin introduced a cost-effective synthesis using simple reagents. researchgate.net
Mid-20th CenturyShift to Synthetic ProductionThe demand for specific pyridine derivatives led to the dominance of synthetic manufacturing over coal tar isolation. dissertationtopic.net
Late 20th/Early 21st CenturyModern Synthetic MethodsDevelopment of transition-metal-catalyzed cross-coupling and C-H functionalization for the synthesis of functionalized pyridines and fluoropyridines. chemicalbook.comnih.gov

Historical Development of Amination Reactions for Nitrogen Heterocycles

The introduction of an amino group onto a nitrogen heterocycle is a fundamental transformation in organic synthesis, with significant implications for the development of pharmaceuticals and agrochemicals. Historically, the direct amination of heterocycles posed considerable challenges.

A significant advancement in this area came with the development of nitrene C-H insertion reactions. The first metal-mediated nitrene insertion to form a C-N bond was reported in 1982 by Ronald Breslow and his team. guidechem.com This pioneering work laid the foundation for the development of various intra- and intermolecular amination strategies, often facilitated by transition metal catalysts that can stabilize the reactive nitrene intermediates. guidechem.com

Over the years, the field has expanded to include a wide array of transition metals, such as rhodium, cobalt, iron, copper, and ruthenium, in combination with various nitrene precursors. guidechem.com More recently, iron-catalyzed C-H amination of nitrogen heterocycles has been developed as a practical and cost-effective method. This approach allows for the site-selective intermolecular C(sp³)–H amination of N-heterocycles using inexpensive iron(II) chloride as a catalyst.

In the context of fluorinated pyridines, nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, by an amine is a common strategy. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can activate the ring towards nucleophilic attack. While direct alkylation of primary or secondary amines can lead to mixtures of products, more controlled methods have been developed. These often involve a two-step process: first, the formation of a carbon-nitrogen bond using a nitrogen nucleophile and a carbon electrophile, followed by the removal of any protecting groups to yield the desired amine.

Emerging Trends in the Synthesis of Multifunctional Fluorinated Heterocycles

The demand for novel fluorinated heterocycles with tailored properties for applications in medicine, agriculture, and materials science continues to drive innovation in synthetic chemistry. Several emerging trends are shaping the future of this field.

One significant trend is the use of aryne intermediates in the synthesis of fluorinated organic molecules. Arynes are highly reactive species that can be employed in cycloaddition reactions to construct complex heterocyclic systems. This approach has been successfully used to synthesize a variety of fluorinated aromatic and heterocyclic compounds.

Another key area of development is the late-stage functionalization of complex molecules. This strategy allows for the introduction of fluorine atoms or other functional groups at a late step in a synthetic sequence, which is particularly valuable in drug discovery for the rapid generation of analog libraries. C-H functionalization reactions are at the forefront of this trend, enabling the direct conversion of C-H bonds into C-F or C-N bonds. nih.gov

The use of sulfuryl fluoride (B91410) (SO₂F₂) has also gained traction for the synthesis of heteroaryl fluorosulfates. chemicalbook.com These compounds serve as versatile coupling partners in transition-metal-catalyzed reactions, such as the Suzuki reaction, allowing for the chemoselective synthesis of polysubstituted pyridines. chemicalbook.com This method provides a modular and efficient way to access complex molecular architectures.

Furthermore, the development of multifunctional reagents and one-pot reaction sequences is streamlining the synthesis of complex heterocycles. For example, oxidative allene (B1206475) amination strategies provide access to a variety of nitrogen-containing heterocycles with high levels of regio- and stereocontrol. These advanced synthetic tools are enabling chemists to build increasingly complex and functionalized molecules with greater efficiency and precision.

Contemporary Challenges and Future Opportunities in the Synthesis and Academic Application of 5-Amino-3-ethyl-2-fluoropyridine

The synthesis of polysubstituted pyridines like this compound presents a unique set of challenges due to the specific arrangement of the functional groups. The presence of three different substituents on the pyridine ring requires careful consideration of regioselectivity during the synthetic design.

Synthetic Challenges:

Regiocontrol: Achieving the desired 2,3,5-substitution pattern can be difficult. Many classical pyridine syntheses, such as the Hantzsch synthesis, are better suited for producing symmetrically substituted pyridines. researchgate.net Modern cross-coupling and C-H functionalization approaches offer more control but may require careful optimization of catalysts and reaction conditions to achieve the desired regioselectivity. nih.govchemicalbook.com

Introduction of the Fluorine Atom: The placement of the fluorine atom at the 2-position ortho to the nitrogen atom can be challenging. While methods for the fluorination of pyridines exist, achieving high selectivity at a specific position in a polysubstituted ring can be complex. nih.gov

Academic and Research Applications:

Despite the synthetic hurdles, this compound and related aminofluoropyridines are valuable building blocks in medicinal chemistry and materials science.

Medicinal Chemistry: Aminopyridine derivatives are known to exhibit a wide range of biological activities. chemicalbook.com The specific combination of an amino group, a fluorine atom, and an ethyl group in this compound could lead to novel compounds with interesting pharmacological profiles. For example, related 2-amino-5-fluoropyridine (B1271945) derivatives are important intermediates in the synthesis of antimicrobial agents. chemicalbook.com The fluorine atom can enhance properties such as metabolic stability and binding affinity to biological targets.

Materials Science: The unique electronic properties imparted by the fluorine atom and the pyridine nitrogen make fluorinated pyridines attractive for applications in materials science, such as in the development of functional polymers and electronic materials. dissertationtopic.net

Future Opportunities:

Development of Novel Synthetic Methods: There is a continuing need for more efficient and regioselective methods for the synthesis of polysubstituted pyridines. The development of novel catalysts and reaction pathways that can directly and selectively introduce the required functional groups onto the pyridine ring would be a significant advancement. This could include exploring new C-H activation strategies or novel cycloaddition reactions.

Exploration of Biological Activity: A systematic investigation of the biological properties of this compound and its derivatives could uncover new therapeutic applications. This would involve synthesizing a library of related compounds and screening them for activity against a range of biological targets.

Radiolabeling for PET Imaging: The synthesis of radiolabeled versions of aminofluoropyridines, for example with fluorine-18, could enable their use as tracers in Positron Emission Tomography (PET) imaging. rsc.org This would allow for the non-invasive study of biological processes and the distribution of these compounds in vivo.

Q & A

Q. Validation Techniques :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions. For example, 19F^{19}\text{F} NMR typically shows peaks at δ -120 to -140 ppm for ortho-fluoropyridines .
  • HPLC-MS : Purity >95% confirmed via reverse-phase HPLC with UV/Vis detection (λ = 254 nm).
  • XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves ambiguities in substitution patterns .

Advanced: How do electronic effects of the amino, ethyl, and fluorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:
The substituents modulate electron density and steric hindrance:

  • Amino Group : Electron-donating nature activates the pyridine ring for electrophilic substitution but may deactivate metal-catalyzed couplings (e.g., Suzuki) due to coordination with Pd .
  • Fluorine : Strong electron-withdrawing effect enhances stability of intermediates in SNAr reactions but reduces electron density for metal insertion.
  • Ethyl Group : Steric bulk at the 3-position directs regioselectivity in reactions (e.g., favoring para-substitution in electrophilic attacks).

Q. Experimental Design :

  • DFT Calculations : Predict Fukui indices to identify reactive sites.
  • Kinetic Studies : Compare reaction rates of this compound with analogs (e.g., 5-Amino-2-fluoropyridine) under identical Suzuki conditions .

Basic: What challenges arise in crystallographic characterization, and how can SHELX tools optimize refinement?

Methodological Answer:
Challenges include:

  • Weak Diffraction : Fluorine’s low electron density reduces scattering. Use high-intensity X-rays (e.g., synchrotron sources).
  • Disorder : Ethyl groups may exhibit rotational disorder. Apply SHELXL’s PART instruction to model alternative conformations .

Q. SHELX Workflow :

Data Integration : Use SHELXC for scaling and outlier rejection.

Structure Solution : SHELXD for dual-space recycling (especially for twinned crystals).

Refinement : SHELXL with restraints on C–F and C–N bond lengths to avoid overparameterization .

Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for fluorinated pyridines?

Methodological Answer:
Contradictions often arise from dynamic effects or impurities:

  • Dynamic NMR : Variable-temperature 1H^{1}\text{H} NMR (e.g., -40°C to 80°C) to freeze rotational barriers (e.g., ethyl group rotation).
  • 2D Techniques : HSQC and HMBC correlate 1H^{1}\text{H}-13C^{13}\text{C} couplings to confirm connectivity. For fluorine, 19F^{19}\text{F}-1H^{1}\text{H} HOESY identifies spatial proximity .
  • Isotopic Labeling : Synthesize 15N^{15}\text{N}-labeled analogs to clarify amino group interactions .

Basic: What protocols ensure stability during storage and handling of this compound?

Methodological Answer:

  • Storage : Under inert atmosphere (Ar/N2_2) at -20°C in amber vials to prevent photodegradation.
  • Handling : Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis. Moisture content <0.1% via Karl Fischer titration .

Advanced: How can computational modeling predict regioselectivity in electrophilic substitutions?

Methodological Answer:

  • DFT-Based Approaches :
    • Calculate electrostatic potential maps (e.g., using Gaussian 16) to identify electron-rich sites.
    • Transition state modeling (e.g., IRC calculations) for nitration or halogenation pathways.
  • MD Simulations : Solvent effects (e.g., DMSO vs. toluene) on reaction trajectories .

Case Study :
For bromination, LUMO localization at the 4-position (para to fluorine) predicts regioselectivity, validated by LC-MS analysis of reaction products .

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